3-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Description
Its structure features:
- 3-(3,4-Dimethoxyphenyl): Aromatic substitution with electron-donating methoxy groups.
- 6-(2-Hydroxyethyl): A polar substituent enhancing hydrogen-bonding capacity.
- 5-Methyl: A hydrophobic group influencing steric and electronic properties.
Synthesis: The compound is synthesized via cyclization of 3-substituted-5-aminopyrazoles with 2-acetylbutyrolactone, where the lactone ring opens to form the hydroxyethyl group . This method contrasts with multicomponent reactions used for analogs (e.g., aldehyde-based syntheses in ).
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-10-12(6-7-21)17(22)20-16(19-10)13(9-18-20)11-4-5-14(23-2)15(8-11)24-3/h4-5,8-9,18,21H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKMHUJOKNAUFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C(=CN2)C3=CC(=C(C=C3)OC)OC)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,4-Dimethoxyphenyl)-6-(2-hydroxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS No. 866144-63-0) is a pyrazolo-pyrimidine derivative that has garnered attention for its potential pharmacological activities. The compound exhibits a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core with substituents that may influence its biological activity.
- Molecular Formula : C17H19N3O4
- Molar Mass : 329.35 g/mol
- Structural Features : The presence of dimethoxy and hydroxyethyl groups suggests potential interactions with biological targets, enhancing solubility and bioavailability.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising areas:
Antitumor Activity
Pyrazole derivatives, including this compound, have been implicated in cancer therapy due to their ability to inhibit key enzymes and pathways involved in tumor growth. Notably:
- Mechanism of Action : The compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK2 has been linked to reduced proliferation in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
- Synergistic Effects : Studies have shown that combining pyrazole derivatives with established chemotherapeutics like doxorubicin can enhance cytotoxicity in resistant cancer cell lines .
Anti-inflammatory and Antibacterial Activities
Pyrazole derivatives are also known for their anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Compounds in this class have demonstrated the ability to reduce levels of TNF-alpha and IL-6, which are markers of inflammation.
- Antibacterial Effects : Some pyrazoles exhibit activity against various bacterial strains, suggesting potential as antibiotic agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural features:
- Dimethoxy Group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Hydroxyethyl Substituent : Potentially increases solubility and bioactivity through hydrogen bonding interactions with target proteins.
Case Studies and Research Findings
- Anticancer Studies : A series of experiments demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. For example, compounds similar to this compound showed IC50 values ranging from 45 to 97 nM against MCF-7 cells .
- Combination Therapy : Research indicated that the combination of this compound with conventional chemotherapeutics significantly improved therapeutic outcomes in resistant cancer models .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key analogs are compared in Table 1, focusing on substituents, molecular formulas, and synthesis methods.
Pharmacological and Functional Insights
- Target Compound : Likely exhibits kinase inhibition (inferred from pyrazolo[1,5-a]pyrimidin-7(4H)-one’s role in cancer therapeutics ). The hydroxyethyl group may improve water solubility, critical for bioavailability.
- Analog 4c : The 4-hydroxyphenyl group could facilitate interactions with polar residues in enzyme active sites .
- MAT2A Inhibitor : Demonstrates explicit MAT2A inhibition, a target in oncology, highlighting the scaffold’s versatility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
